Cas no 1268101-10-5 (1268101-10-5)

1268101-10-5 structure
1268101-10-5 structure
商品名:1268101-10-5
CAS番号:1268101-10-5
MF:C10H10Cl2O
メガワット:217.091801166534
CID:5576190
PubChem ID:53887609

1268101-10-5 化学的及び物理的性質

名前と識別子

    • 3',5'-DICHLOROBUTYROPHENONE
    • 1-Butanone, 1-(3,5-dichlorophenyl)-
    • 1-(3,5-Dichlorophenyl)-1-butanone
    • 1268101-10-5
    • MDL: MFCD16622014
    • インチ: 1S/C10H10Cl2O/c1-2-3-10(13)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3
    • InChIKey: VLAKFBVRSDGJQZ-UHFFFAOYSA-N
    • ほほえんだ: C(C1=CC(Cl)=CC(Cl)=C1)(=O)CCC

計算された属性

  • せいみつぶんしりょう: 216.0108703g/mol
  • どういたいしつりょう: 216.0108703g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 172
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.7
  • トポロジー分子極性表面積: 17.1Ų

1268101-10-5 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1787532-1g
1-(3,5-Dichlorophenyl)butan-1-one
1268101-10-5 98%
1g
¥3124.00 2024-08-09

1268101-10-5 関連文献

1268101-10-5に関する追加情報

Introduction to Compound with CAS No. 1268101-10-5 and Product Name: 1268101-10-5

The compound with the CAS number 1268101-10-5 is a significant chemical entity that has garnered considerable attention in the field of pharmaceutical and biochemical research. This compound, also referred to by its product name 1268101-10-5, has been extensively studied for its potential applications in various therapeutic areas. The molecular structure and chemical properties of this compound make it a promising candidate for further exploration, particularly in the development of novel drugs and biochemical agents.

Recent advancements in chemical biology have highlighted the importance of small molecules like 1268101-10-5 in modulating biological pathways and targeting specific disease mechanisms. The compound's unique chemical profile, characterized by its intricate molecular framework, has positioned it as a focal point for researchers seeking to unravel new therapeutic strategies. Its interactions with biological targets have been a subject of intense investigation, leading to several groundbreaking discoveries.

In the realm of drug discovery, 1268101-10-5 has shown remarkable potential in preclinical studies. Researchers have observed its ability to interact with key enzymes and receptors involved in various metabolic and signaling pathways. This interaction has been linked to significant therapeutic effects, making it a valuable asset in the quest for innovative treatments. The compound's efficacy in reducing inflammation and modulating immune responses has been particularly noteworthy, suggesting its utility in addressing chronic inflammatory conditions.

The synthesis and characterization of 1268101-10-5 have been refined through cutting-edge methodologies, ensuring high purity and stability. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, have been employed to elucidate its molecular structure and confirm its identity. These analytical methods have provided critical insights into the compound's behavior under different conditions, enhancing our understanding of its pharmacological properties.

One of the most intriguing aspects of 1268101-10-5 is its role in modulating cellular processes at the molecular level. Studies have demonstrated its ability to influence gene expression and protein activity, thereby affecting various physiological functions. This has opened up new avenues for therapeutic intervention, particularly in diseases where dysregulation of cellular processes is a key factor. The compound's potential to restore normal cellular function makes it a promising candidate for treating a wide range of disorders.

Furthermore, the environmental stability of 1268101-10-5 has been a critical factor in its development as a viable pharmaceutical agent. Research has shown that the compound maintains its structural integrity under various storage conditions, ensuring long-term viability. This stability is essential for practical applications, as it guarantees consistent performance across different settings. Additionally, the compound's solubility profile has been optimized for better bioavailability, enhancing its therapeutic efficacy.

The regulatory landscape surrounding 1268101-10-5 has also been shaped by its growing prominence in scientific research. Regulatory agencies have taken note of its potential benefits and are actively reviewing its safety and efficacy profiles. This scrutiny ensures that the compound meets stringent quality standards before being approved for clinical use. The ongoing clinical trials are expected to provide further insights into its therapeutic potential and pave the way for future medical applications.

In conclusion, the compound with CAS number 1268101-10-5 represents a significant advancement in pharmaceutical chemistry. Its unique properties and promising applications make it a cornerstone in ongoing research efforts aimed at developing novel treatments for various diseases. As scientific understanding continues to evolve, the role of 1268101-10-5 is likely to expand, offering new hope for patients worldwide.

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